molecular formula C12H10ClNO B6367150 6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1111111-61-5

6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367150
CAS RN: 1111111-61-5
M. Wt: 219.66 g/mol
InChI Key: YWEHNIYCNIXULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% (6-C2MPH-95) is an organic compound belonging to the class of pyridines. It is a white, crystalline solid that is slightly soluble in water. It is used as an intermediate in the synthesis of various pharmaceuticals and has been studied for its potential applications in medicinal chemistry and biochemistry. 6-C2MPH-95 has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in medicinal chemistry and biochemistry. It has been found to have anti-inflammatory effects and can be used to study the mechanism of action of drugs and their effects on the body. It has also been used as a starting material in the synthesis of various pharmaceuticals, including analgesics and anti-cancer agents. Additionally, 6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% has been used in the synthesis of other compounds, such as dyes, fragrances, and agrochemicals.

Mechanism of Action

The exact mechanism of action of 6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed to act on a variety of biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, as well as to inhibit the activity of enzymes involved in the synthesis of these mediators. Additionally, 6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% has been found to have an effect on the expression of certain genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory effects, as well as to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators. Additionally, it has been found to have an effect on the expression of certain genes involved in cell proliferation and apoptosis. It has also been found to have an effect on the activity of certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its high purity and stability. It is easy to store and handle, and its purity can be easily monitored. Additionally, it is relatively inexpensive and can be purchased from a variety of suppliers. However, one of the main limitations of using 6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its low solubility in water. This can make it difficult to use in certain types of experiments.

Future Directions

The potential future directions for research and development of 6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% include further investigation into its biochemical and physiological effects, as well as its potential applications in medicinal chemistry and biochemistry. Additionally, further research could be conducted into its potential use in the synthesis of other compounds, such as dyes, fragrances, and agrochemicals. Additionally, further research could be conducted into its potential use as an intermediate in the synthesis of various pharmaceuticals. Finally, further research could be conducted into its potential use as a starting material in the synthesis of other compounds.

Synthesis Methods

6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95% is synthesized through a two-step process. The first step involves the reaction of 3-chloro-2-methylphenol with 2-hydroxy pyridine in the presence of a suitable acid catalyst. This reaction produces an intermediate, 3-chloro-2-methyl-6-hydroxypyridine, which is then reacted with sodium hydroxide to form 6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine, 95%. The reaction conditions need to be carefully monitored to ensure high yields and purity of the final product.

properties

IUPAC Name

6-(3-chloro-2-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-9(4-2-5-10(8)13)11-6-3-7-12(15)14-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEHNIYCNIXULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682842
Record name 6-(3-Chloro-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Chloro-2-methylphenyl)-2-hydroxypyridine

CAS RN

1111111-61-5
Record name 6-(3-Chloro-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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